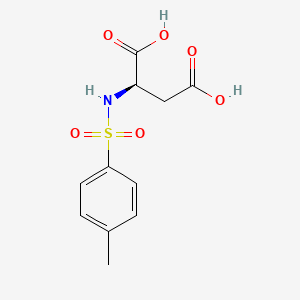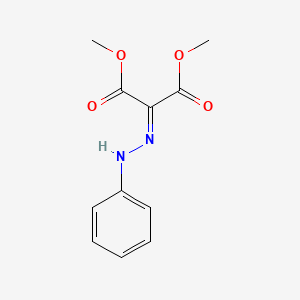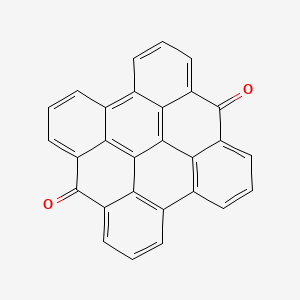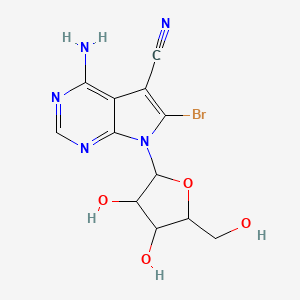
Déméthylcotinine
Vue d'ensemble
Description
Demethylcotinine, also known as nornicotine, is a major pharmacologically active metabolite of nicotine. It is produced through the oxidative N-demethylation of nicotine in the central nervous system. This compound is of significant interest due to its potential effects on nicotinic acetylcholine receptors (nAChRs), which are involved in various cognitive and neuroprotective functions .
Applications De Recherche Scientifique
Demethylcotinine has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of nicotine metabolism and its derivatives.
Biology: Investigated for its effects on nAChRs and its potential role in modulating cognitive functions.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases and cognitive disorders.
Industry: Utilized in the development of nicotine replacement therapies and other pharmaceutical products.
Mécanisme D'action
Target of Action
Demethylcotinine, also known as nornicotine, is a major pharmacologically active metabolite of nicotine in the brain . The primary target of demethylcotinine is the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in modulating specific aspects of learning and memory .
Mode of Action
Demethylcotinine interacts with its target, the nAChR, possibly acting as an agonist . This interaction triggers a series of changes in the neuronal mechanisms, which can influence cognitive domains such as learning and memory .
Biochemical Pathways
The production of demethylcotinine in the central nervous system (CNS) is primarily through the oxidative N-demethylation of nicotine . This metabolic pathway is significant in the biotransformation of nicotine and its metabolites in the brain, which can affect cognitive outcomes .
Pharmacokinetics
The pharmacokinetics of demethylcotinine, like nicotine, involves extensive metabolism by the liver . .
Result of Action
The molecular and cellular effects of demethylcotinine’s action are primarily observed in the brain, where it can have a procognitive impact . This effect is mediated through its interaction with nAChR, leading to modulation of learning and memory processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of demethylcotinine. For instance, factors such as diet, age, sex, use of certain medications, and smoking itself can influence the metabolism of nicotine and its metabolites, including demethylcotinine . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Demethylcotinine can be synthesized through the oxidative N-demethylation of nicotine. This process involves the removal of a methyl group from nicotine, resulting in the formation of demethylcotinine. The reaction typically requires specific oxidative conditions and catalysts to facilitate the demethylation process .
Industrial Production Methods: In industrial settings, the production of demethylcotinine may involve large-scale oxidative processes using advanced catalytic systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions: Demethylcotinine undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce various metabolites.
Reduction: Under specific conditions, demethylcotinine can be reduced to form other derivatives.
Substitution: Demethylcotinine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of demethylcotinine, which may have distinct pharmacological properties .
Comparaison Avec Des Composés Similaires
Cotinine: Another major metabolite of nicotine, known for its neuroactive properties.
Nornicotine: Often used interchangeably with demethylcotinine, as they share similar structures and functions.
Nicotyrine: A minor metabolite of nicotine with distinct pharmacological effects.
Uniqueness: Demethylcotinine is unique due to its specific interaction with nAChRs and its potential cognitive-enhancing effects. Unlike cotinine, which is primarily known for its role in nicotine addiction, demethylcotinine is being explored for its therapeutic potential in cognitive disorders .
Propriétés
IUPAC Name |
(5S)-5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFANIORDKRCCA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5980-06-3 | |
| Record name | Demethylcotinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEMETHYLCOTININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QA8709E9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic pathways involved in the formation of demethylcotinine?
A: Demethylcotinine is formed from nicotine through a two-step metabolic process. Initially, nicotine is oxidized to cotinine, primarily by cytochrome P450 enzymes, mainly CYP2A6, in the liver. Subsequently, cotinine undergoes N-demethylation to yield demethylcotinine. [, , ]
Q2: Has demethylcotinine been identified in various species?
A: Yes, research has identified demethylcotinine as a metabolite of nicotine in multiple species, including rabbits, dogs, and mice. This suggests a conserved metabolic pathway across these mammals. [, , ]
Q3: Does demethylcotinine exhibit any pharmacological effects similar to nicotine?
A: While structurally similar to nicotine, demethylcotinine exhibits significantly weaker pharmacological effects. Research on isolated intestinal segments revealed that demethylcotinine, similar to cotinine, induces relaxation, contrasting with nicotine's stimulatory effects. [] This suggests that modifications to the pyrrolidine ring of nicotine, such as demethylation, significantly alter its pharmacological activity.
Q4: What is the significance of studying demethylcotinine in nicotine research?
A: Studying demethylcotinine provides valuable insights into nicotine metabolism and its kinetics within the body. Analyzing demethylcotinine levels, alongside other metabolites like cotinine, in biological fluids can be valuable for assessing nicotine exposure and metabolism in individuals. [, ] Furthermore, understanding the pharmacological activity, albeit weaker, of demethylcotinine compared to nicotine can contribute to a more comprehensive understanding of the overall effects of nicotine on various organ systems.
Q5: What analytical techniques are commonly employed to identify and quantify demethylcotinine?
A: Several analytical methods have been utilized for the identification and quantification of demethylcotinine. Early research employed paper chromatography and radioautography to separate and identify demethylcotinine in biological samples. [, ] More recently, advanced techniques like thermospray liquid chromatography-mass spectrometry (TSP LC-MS) offer improved sensitivity and specificity for simultaneously measuring nicotine and its metabolites, including demethylcotinine, in complex biological matrices. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(cyanomethyl)phenyl]-4-fluorobenzamide](/img/structure/B1617033.png)
![N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1617034.png)






![1,2,4-Triazolo[4,3-a]pyridine, 3-methyl-8-nitro-](/img/structure/B1617044.png)



